Napabucasin (2-acetylfuro-1,4-naphthoquinone) is a naturally occurring naphthoquinone, classified as a cancer stemness inhibitor. [] It has garnered significant attention in scientific research due to its potential anticancer properties, particularly against cancer stem cells. [] Napabucasin's mode of action involves targeting specific cellular pathways and molecules, making it an intriguing subject for investigations aiming to understand and combat cancer progression.
Napabucasin undergoes redox cycling and generates superoxide radicals within cells. [] This process is independent of NAD(P)H:quinone oxidoreductase 1 (NQO1). [] Studies have shown that napabucasin exhibits high binding affinity to NQO1 and to a lesser extent to cytochrome P450 oxidoreductase (POR). [] This interaction with NQO1 and POR leads to the generation of reactive oxygen species (ROS) through futile redox cycling. []
Napabucasin's primary mechanism of action revolves around inhibiting cancer stemness. [] It achieves this by primarily targeting STAT3, a transcription factor involved in various cellular processes and often dysregulated in cancer. [] Napabucasin effectively blocks STAT3-driven gene transcription, hindering the self-renewal and survival of cancer stem cells. [, ] Furthermore, napabucasin disrupts the STAT3-MUC1 pathway in stemness-high cancer cells, potentially sensitizing them to chemotherapeutic agents like paclitaxel. [] Besides STAT3, napabucasin interacts with other molecular targets, including NQO1. [] This interaction leads to the generation of ROS, ultimately contributing to cancer cell death. []
Napabucasin's primary application in scientific research is exploring its anticancer potential, particularly against cancer stem cells. [] Studies have investigated its efficacy against various cancers, including pancreatic cancer, [, , , , ] gastric cancer, [, , ] breast cancer, [, , ] ovarian cancer, [, ] prostate cancer, [, , ] hepatocellular carcinoma, [] small cell lung cancer, [] biliary tract cancer, [] and glioblastoma multiforme. [, ] Researchers are particularly interested in its ability to sensitize cancer cells to chemotherapy and overcome drug resistance. [, ] Napabucasin's potential extends beyond direct anticancer activity; studies also explore its ability to modulate the tumor microenvironment, [] potentially enhancing immune responses against tumors.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6